(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
1,2,4-Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Dihydrobenzo[b][1,4]dioxins, on the other hand, are cyclic compounds containing a two oxygen atoms and a benzene ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids . The synthesis of dihydrobenzo[b][1,4]dioxins can be achieved through various methods, including the condensation of catechols with halogenated compounds .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the oxadiazole or dioxin rings .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their melting points and solubilities, can be influenced by factors such as the specific substituents present on the oxadiazole or dioxin rings .Scientific Research Applications
Synthesis and Characterization
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, a complex organic compound, has been a subject of interest in the synthesis and characterization of novel organic compounds. Studies have explored the reaction mechanisms and structural characterization of compounds with similar structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, which leads to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcases the complexity and potential of such compounds (Reddy, Reddy, & Reddy, 1986). Similarly, the synthesis of bis(1,2,4-oxadiazoles) and 1,2,4-oxadiazolyl-quinazolines demonstrates the diverse applications of such molecules in creating new chemical entities (Khanmiri et al., 2014).
Antioxidant and Antimicrobial Properties
Research has also delved into the antioxidant and antimicrobial properties of derivatives of similar structures. The synthesis and evaluation of antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, with a focus on radical scavenging activities, highlight the potential of such compounds in medical and biological applications (Çetinkaya et al., 2012). Another study investigated the synthesis of oxadiazole derivatives with promising antimicrobial activities, reinforcing the potential of such compounds in pharmaceutical research (Bassyouni et al., 2012).
Crystal Packing and Molecular Interactions
The role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives has been explored, providing insights into the structural and functional aspects of such compounds. This research is crucial for understanding the material properties and potential applications in various fields, including material science and nanotechnology (Sharma et al., 2019).
Polymer Conjugation and Material Science Applications
Conjugation with polymers to enhance properties like antimicrobial and antifungal activity is another area of application. For example, the synthesis of an oxadiazole-functionalized copolymer for use in biomedical applications demonstrates the versatility of such compounds in material science (Damaceanu et al., 2012).
Xanthine Oxidase Inhibition and Antioxidant Screening
Compounds with similar structures have been synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties, indicating potential therapeutic applications (Ranganatha et al., 2014).
Antimicrobial Activity of Indole-Based Derivatives
The synthesis and evaluation of indole-based 1,3,4-oxadiazoles for antimicrobial activity further underscore the medicinal and pharmaceutical relevance of such compounds (Nagarapu & Pingili, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-21(19-12-26-17-8-4-5-9-18(17)28-19)24-10-15(14-6-2-1-3-7-14)16(11-24)20-22-13-27-23-20/h1-9,13,15-16,19H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNZNBWWGMNJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NOC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone |
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